molecular formula C16H19ClFN3O4 B568749 N,N'-Desethylene Ofloxacin Hydrochloride CAS No. 1797983-25-5

N,N'-Desethylene Ofloxacin Hydrochloride

Cat. No.: B568749
CAS No.: 1797983-25-5
M. Wt: 371.793
InChI Key: XCUXHIUSNKPZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Desethylene Ofloxacin Hydrochloride is a derivative of ofloxacin, a synthetic fluoroquinolone antibiotic. This compound is characterized by the removal of ethylene groups from the parent molecule, ofloxacin. It retains the core structure of ofloxacin, which includes a fluorinated quinolone ring system, and is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of fluoroquinolone derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Desethylene Ofloxacin Hydrochloride typically involves the modification of the parent compound, ofloxacin. One common method includes the reaction of ofloxacin with reagents that facilitate the removal of ethylene groups. This process often involves the use of strong acids or bases under controlled temperatures to ensure the selective removal of the ethylene groups without affecting the quinolone core .

Industrial Production Methods

Industrial production of N,N’-Desethylene Ofloxacin Hydrochloride follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions are optimized to maximize yield and minimize impurities, often involving continuous flow reactors and automated monitoring systems .

Chemical Reactions Analysis

Types of Reactions

N,N’-Desethylene Ofloxacin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N,N’-Desethylene Ofloxacin Hydrochloride has several applications in scientific research:

Mechanism of Action

N,N’-Desethylene Ofloxacin Hydrochloride exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Desethylene Ofloxacin Hydrochloride is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other fluoroquinolones. This makes it a valuable compound for research into the mechanisms of action and resistance of fluoroquinolone antibiotics .

Properties

IUPAC Name

7-fluoro-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4.ClH/c1-8-7-24-15-12(19-4-3-18-2)11(17)5-9-13(15)20(8)6-10(14(9)21)16(22)23;/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUXHIUSNKPZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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